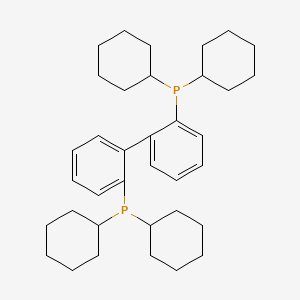

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSFMHHLTVJPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648049 | |

| Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255897-36-0 | |

| Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Biphenyldiylbis(dicyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl: A Cornerstone Ligand in Modern Catalysis

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl, a prominent member of the biaryl phosphine ligand class. Esteemed for its unique steric and electronic properties, this ligand has become an indispensable tool for researchers, scientists, and drug development professionals. Its application in palladium-catalyzed cross-coupling reactions has enabled the synthesis of complex molecular architectures that are often inaccessible through traditional methods. This document delves into its fundamental properties, applications, a detailed experimental workflow for its use in Suzuki-Miyaura coupling, and critical safety protocols for its handling.

Introduction: The Advent of Bulky, Electron-Rich Ligands

The field of transition metal catalysis has been revolutionized by the rational design of supporting ligands that precisely control the reactivity and selectivity of the metal center. This compound (CAS Number: 255897-36-0 ) belongs to a class of bulky, electron-rich dialkylbiaryl phosphine ligands that have proven exceptionally effective in palladium-catalyzed cross-coupling reactions.[1][2]

The core structure features a biphenyl backbone, which creates a well-defined steric pocket around the metal center. The two dicyclohexylphosphino groups are not only sterically demanding but are also strong σ-donors due to the alkyl nature of the cyclohexyl rings. This combination of features—significant steric bulk and high electron density—is crucial for its catalytic efficacy.[3][4] The steric hindrance facilitates the final, often rate-limiting, reductive elimination step in catalytic cycles, while the electron-rich nature of the phosphorus atoms promotes the initial oxidative addition of challenging substrates, such as aryl chlorides.[1][2] These properties make it a superior ligand for transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, particularly with unactivated or sterically hindered substrates.[5][6]

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are central to its function and handling. It is typically supplied as a white to pale yellow, air-sensitive solid.

| Property | Value | Source |

| CAS Number | 255897-36-0 | [7][8] |

| Molecular Formula | C₃₆H₅₂P₂ | [8][9] |

| Molecular Weight | 546.75 g/mol | [8][9] |

| Appearance | White to pale yellow powder/crystals | [10] |

| IUPAC Name | Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane | [7][9] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [10] |

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its role as a supporting ligand in palladium catalysis. The L₁Pd(0) species (where L is the biaryl phosphine) is believed to be the key catalytically active species.[1][2] The ligand's bulk stabilizes this highly reactive monoligated complex, preventing the formation of less active bis-ligated species and catalyst decomposition into palladium black.[11]

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for C-C bond formation, coupling an organoboron reagent with an organohalide. The use of ligands like this compound has expanded the scope to include previously difficult substrates, such as electron-rich or sterically hindered aryl chlorides.[1][12]

Buchwald-Hartwig Amination

Forming C-N bonds via cross-coupling is fundamental to the synthesis of countless pharmaceuticals and materials. This ligand facilitates the coupling of a wide array of amines and anilines with aryl halides and triflates, often under milder conditions and with lower catalyst loadings than first-generation systems.[5][13]

Negishi Coupling

The Negishi reaction couples organozinc reagents with organohalides. The functional group tolerance of organozinc compounds makes this a valuable transformation. Highly active catalyst systems based on dialkylbiarylphosphine ligands have been developed to efficiently couple sterically demanding substrates.[6][14]

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the critical roles of the palladium catalyst and the biaryl phosphine ligand.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the coupling of an unactivated aryl chloride with an arylboronic acid using a palladium/2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl catalyst system. All operations must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[11]

Rationale and Causality

-

Inert Atmosphere: The phosphine ligand and the Pd(0) catalytic species are sensitive to oxygen.[11] Handling them under nitrogen or argon prevents the formation of inactive phosphine oxides and palladium black.[11]

-

Dry, Degassed Solvents: Dissolved oxygen and water in solvents can deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical for reproducibility.[11]

-

Choice of Base: The base (e.g., K₃PO₄ or K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][15]

-

Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.

Step-by-Step Methodology

-

Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be oven-dried for at least 4 hours at 125°C and cooled under a stream of inert gas.[16]

-

Reagent Charging (in a Glovebox or under Inert Gas Flow):

-

To a Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%).

-

Add this compound (1.1-1.2 equivalents relative to palladium).

-

Add the aryl chloride (1.0 equivalent).

-

Add the arylboronic acid (1.2-1.5 equivalents).

-

Add the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equivalents).

-

-

Solvent Addition:

-

Seal the Schlenk flask with a septum. If not in a glovebox, connect to a Schlenk line and perform three evacuate-backfill cycles with inert gas.[17]

-

Add the required volume of anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula or syringe.

-

-

Reaction Execution:

-

Stir the mixture at the desired temperature (e.g., 80-110°C). The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Safety, Handling, and Storage

As an air-sensitive and potentially irritating compound, strict adherence to safety protocols is mandatory.

-

Handling: Always handle this compound in a well-ventilated fume hood, and preferably within an inert atmosphere glovebox.[11] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[18]

-

Storage: The solid ligand should be stored tightly sealed in its original container under a positive pressure of nitrogen or argon.[11] For long-term stability, storage in a freezer or refrigerator (2-8°C) inside a desiccator or glovebox is recommended.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a powerful and versatile ligand that has significantly advanced the capabilities of palladium-catalyzed cross-coupling. Its well-defined steric profile and electron-rich nature enable the efficient synthesis of complex molecules that are of high interest to the pharmaceutical and materials science industries. A thorough understanding of its properties and a mastery of air-sensitive handling techniques are paramount to unlocking its full synthetic potential.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | C36H52P2 | CID 24946987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 255897-36-0 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. web.mit.edu [web.mit.edu]

- 17. benchchem.com [benchchem.com]

- 18. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl molecular weight

An In-Depth Technical Guide to 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl: A Cornerstone Ligand in Modern Catalysis

Abstract

This compound is a prominent member of the biaryl phosphine ligand family, a class of compounds that has revolutionized transition metal catalysis over the past three decades. Characterized by its sterically demanding dicyclohexylphosphino groups appended to a flexible biphenyl backbone, this ligand imparts unique reactivity and stability to metal centers, particularly palladium. This guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic route with detailed protocols, its mechanistic role in catalysis, and practical handling considerations for its effective use in research and development. The insights are tailored for researchers, chemists, and drug development professionals who leverage the power of cross-coupling chemistry to construct complex molecular architectures.

Introduction: The Rise of Bulky Biaryl Phosphine Ligands

The development of efficient and selective catalysts is a central theme in modern organic synthesis. Transition metal-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is profoundly dependent on the nature of the ligand coordinating to the metal center.

This compound belongs to a privileged class of electron-rich, sterically bulky monodentate phosphine ligands. Unlike chelating diphosphines such as BINAP, which possess axial chirality and a fixed bite angle[1], this ligand offers conformational flexibility. The biphenyl scaffold allows for rotation, while the large dicyclohexylphosphino groups create a sterically demanding pocket around the metal. This combination is crucial for facilitating challenging transformations by promoting the key steps of oxidative addition and reductive elimination in catalytic cycles, thereby enhancing reaction rates, expanding substrate scope, and improving product yields. This document serves as a technical resource, consolidating the essential knowledge required to effectively utilize this powerful catalytic tool.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane | [2][3] |

| CAS Number | 255897-36-0 | [2][3][4][5][6] |

| Molecular Formula | C₃₆H₅₂P₂ | [2][5][7] |

| Molecular Weight | 546.7 g/mol | [2][5] |

| Exact Mass | 546.35442565 Da | [2][5] |

| Appearance | Typically an off-white to white crystalline solid | [8] |

| Solubility | Soluble in most common organic solvents (e.g., THF, toluene, dichloromethane); insoluble in water. | |

| Purity | Commercially available with purity typically ≥97% | [3][4] |

Synthesis and Characterization

The synthesis of biaryl phosphine ligands is a well-established field, generally involving the construction of the biaryl backbone followed by phosphination. While multiple routes exist, a common and reliable strategy involves the phosphination of a pre-formed dihalo-biphenyl precursor.

Synthetic Strategy: A Plausible Approach

A robust synthesis begins with a suitable biphenyl precursor, such as 2,2'-dibromo-1,1'-biphenyl. The core transformation involves a double lithium-halogen exchange followed by quenching with an electrophilic phosphorus source, chlorodicyclohexylphosphine. This method ensures the precise placement of the phosphino groups at the 2 and 2' positions.

Detailed Experimental Protocol

This protocol is a representative example based on established organometallic procedures and should be performed by trained personnel under appropriate safety conditions.

Objective: To synthesize this compound from 2,2'-dibromo-1,1'-biphenyl.

Materials:

-

2,2'-Dibromo-1,1'-biphenyl

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Chlorodicyclohexylphosphine (Cy₂PCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Degassed saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard organic solvents for workup and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 2,2'-dibromo-1,1'-biphenyl (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the starting material in anhydrous diethyl ether or THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2,2'-dilithio-1,1'-biphenyl intermediate occurs during this step.

-

Phosphination: In a separate flask under an inert atmosphere, dissolve chlorodicyclohexylphosphine (2.2 eq) in anhydrous diethyl ether or THF. Add this solution dropwise to the cold (-78 °C) dilithio-biphenyl solution.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The causality here is to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of degassed saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a deoxygenated solvent system, e.g., a hexanes/ethyl acetate gradient) or by recrystallization to yield the final product.

Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized ligand, a suite of analytical techniques is employed.

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands. A single sharp signal in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphorus environment, validating the C₂-symmetric nature of the molecule.

-

¹H and ¹³C NMR Spectroscopy: These spectra will show a complex set of signals corresponding to the biphenyl and cyclohexyl protons and carbons. Their integration and chemical shifts must be consistent with the target structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which should match the calculated value for the molecular formula C₃₆H₅₂P₂, confirming its elemental composition.[5]

Role in Homogeneous Catalysis

The utility of this compound stems from its ability to form highly active and stable catalysts with late transition metals.

Mechanistic Insights

When coordinated to a metal like palladium, the ligand's properties directly influence the key steps of the catalytic cycle:

-

Steric Bulk: The large dicyclohexyl groups create a bulky environment that promotes the reductive elimination step—the final, product-forming step in most cross-coupling reactions. This is often the rate-limiting step, and accelerating it leads to higher catalyst turnover numbers.

-

Electron-Rich Nature: The alkyl phosphine groups are strong sigma-donors, making the metal center electron-rich. This electronic property facilitates the initial oxidative addition step, particularly with challenging substrates like aryl chlorides.

-

Stabilization: The ligand effectively stabilizes the low-coordinate, catalytically active species (e.g., Pd(0)L), preventing decomposition pathways like beta-hydride elimination or catalyst aggregation.

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates a generic palladium-catalyzed Suzuki-Miyaura cross-coupling cycle, where this ligand plays a pivotal role in facilitating each transformation.

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Key Applications

This ligand and its analogs are instrumental in a wide array of chemical transformations, including:

-

Suzuki-Miyaura Coupling: Forging C-C bonds between aryl halides and boronic acids, even with sterically hindered or electronically deactivated substrates.

-

Buchwald-Hartwig Amination: Creating C-N bonds, a critical transformation in pharmaceutical and materials science.[8]

-

Sonogashira Coupling: Coupling terminal alkynes with aryl or vinyl halides.

-

Asymmetric Hydrogenation: Chiral versions of this ligand scaffold, such as BICHEP, have been synthesized and used in rhodium-catalyzed asymmetric hydrogenations to produce enantiomerically enriched products.[9]

Practical Considerations and Handling

To ensure experimental reproducibility and safety, proper handling of this compound is paramount.

-

Air Sensitivity: Trivalent phosphines are susceptible to oxidation to the corresponding phosphine oxide. This process is often irreversible and deactivates the ligand. Therefore, the compound should be stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Safety: Organophosphorus compounds should be treated as potentially toxic. Always handle the solid and its solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or glovebox, away from oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is an enabling technology. Its sophisticated design, balancing steric and electronic factors, provides chemists with a powerful tool to overcome synthetic challenges in drug discovery, materials science, and academic research. A deep understanding of its properties, synthesis, and mechanistic function, as detailed in this guide, is essential for harnessing its full catalytic potential.

References

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. This compound | C36H52P2 | CID 24946987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 255897-36-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. academic.oup.com [academic.oup.com]

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl structure and synthesis

An In-depth Technical Guide to 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl (CPhos)

Abstract

This technical guide provides a comprehensive overview of this compound, a prominent member of the Buchwald class of biaryl phosphine ligands. We will delve into its unique structural characteristics, elucidating how its steric and electronic properties contribute to its exceptional performance in catalysis. A detailed, field-proven synthesis protocol is presented, with a focus on the causal relationships behind key experimental choices. Furthermore, this guide explores the ligand's critical applications in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and performance data. This document is intended for researchers, scientists, and drug development professionals who seek to leverage advanced catalytic systems in their work.

Introduction: The Architectural Advantage of CPhos

In the landscape of modern synthetic chemistry, the development of sophisticated ancillary ligands has been a driving force, transforming the scope and efficiency of transition metal catalysis. Among these, the dialkylbiaryl phosphine ligands, often termed "Buchwald ligands," represent a pinnacle of rational design. This compound stands as a testament to this class of ligands, offering a powerful tool for constructing challenging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Structurally, the ligand is built upon a 1,1'-biphenyl backbone, which creates a well-defined and sterically demanding architecture. The two dicyclohexylphosphino groups, positioned at the 2 and 2' positions, are the core functional components. This specific arrangement imparts a unique combination of properties:

-

Significant Steric Bulk: The four cyclohexyl rings create a large, three-dimensional pocket around the metal center. This steric hindrance is not merely for crowding; it actively promotes the formation of highly reactive, monoligated L-Pd(0) complexes, which are often the most active species in catalytic cycles. It also facilitates the final, bond-forming reductive elimination step.

-

Electron-Rich Nature: The phosphorus atoms, bonded to electron-donating alkyl (cyclohexyl) groups, are highly electron-rich. This electronic character enhances the rate of the initial oxidative addition step in the catalytic cycle, particularly with less reactive substrates like aryl chlorides.[1]

These combined features allow CPhos-ligated palladium catalysts to exhibit high turnover numbers, operate under mild conditions, and demonstrate remarkable functional group tolerance, making them invaluable in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of CPhos is a multi-step process that demands rigorous control over reaction conditions, particularly the exclusion of air and moisture. The general strategy involves the initial formation of a 2,2'-dihalobiphenyl scaffold, followed by a double phosphinylation. The protocol described below is a robust and scalable laboratory method.

Workflow for CPhos Synthesis

Caption: Synthetic workflow for CPhos.

Part A: Synthesis of the 2,2'-Dibromo-1,1'-biphenyl Intermediate

The cornerstone of the ligand is its biphenyl backbone. A practical method to generate this is through the coupling of o-dibromobenzene.

Experimental Protocol:

-

Reactor Setup: A multi-neck, oven-dried flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with o-dibromobenzene (20 mmol) and anhydrous tetrahydrofuran (THF, 50 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.6 M in hexanes, 10 mmol) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.[2] The reaction is stirred for 30 minutes at -78 °C.

-

Causality Explored: The use of n-BuLi at this stoichiometry selectively performs a lithium-halogen exchange on one bromine atom. The extremely low temperature is critical to prevent premature side reactions and ensure the stability of the aryllithium intermediate.[3]

-

-

Coupling and Quench: The reaction mixture is allowed to warm to 0 °C and is then carefully quenched with an aqueous HCl solution (3 N, 10 mL).

-

Workup and Purification: The organic solvents are removed under reduced pressure. The remaining residue is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The crude product is purified by recrystallization from hexane to yield 2,2'-dibromo-1,1'-biphenyl as a white solid.[2]

Part B: Double Phosphinylation

This step introduces the crucial dicyclohexylphosphino moieties onto the biphenyl scaffold.

Experimental Protocol:

-

Reactor Setup: In a rigorously dried Schlenk flask under an inert atmosphere, 2,2'-dibromo-1,1'-biphenyl (5 mmol) is dissolved in anhydrous THF (40 mL) and cooled to -78 °C.

-

Double Lithium-Halogen Exchange: tert-Butyllithium (t-BuLi, 1.7 M in pentane, 11 mmol, 2.2 equiv) is added dropwise. The formation of the 2,2'-dilithiobiphenyl intermediate is typically accompanied by a color change. The mixture is stirred for 1 hour at -78 °C, followed by warming to 0 °C for 30 minutes.

-

Causality Explored: t-BuLi is a stronger and more sterically hindered base than n-BuLi, which can be more efficient for the double lithium-halogen exchange. The reaction generates the highly nucleophilic dilithiated biphenyl species, which is the reactive intermediate for phosphinylation.[4]

-

-

Phosphine Introduction: The solution is re-cooled to -78 °C, and chlorodicyclohexylphosphine (Cy₂PCl, 11 mmol, 2.2 equiv) is added slowly. The reaction is allowed to warm gradually to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with degassed water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude solid is purified by column chromatography on silica gel to afford pure this compound.

Applications in Palladium-Catalyzed Cross-Coupling

The true value of CPhos is realized in its application. Its unique architecture makes it a superior ligand for several challenging yet vital palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical synthesis. CPhos-ligated palladium catalysts excel in this transformation, promoting the coupling of a wide array of aryl halides with various amines.[7] The ligand's bulk and electron-donating properties are key to facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7][8]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Negishi Coupling of Secondary Alkylzinc Reagents

The Negishi coupling is a powerful method for forming C(sp²)-C(sp³) bonds. However, reactions involving secondary alkylzinc reagents are notoriously difficult due to the competing side reaction of β-hydride elimination, which leads to isomerized byproducts.[9] CPhos has proven to be exceptionally effective at overcoming this challenge. Its structure accelerates the rate of the desired reductive elimination significantly faster than the rate of β-hydride elimination, enabling the selective synthesis of branched alkyl-aryl compounds in high yields.[7][9]

Performance Data

The following table summarizes representative performance data for CPhos in key cross-coupling reactions, demonstrating its broad utility and high efficiency.

| Reaction Type | Aryl Halide | Coupling Partner | Pd Source / Precatalyst | Yield (%) | Reference |

| Negishi Coupling | 4-Chlorotoluene | sec-Butylzinc Bromide | CPhos Pd G3 | 95 | [7] |

| Buchwald-Hartwig | 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / CPhos | 98 | [10] |

| Negishi Coupling | 2-Bromopyridine | Isopropylzinc Bromide | CPhos Pd G3 | 92 | [7] |

| Buchwald-Hartwig | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ / CPhos | 99 | [7] |

Precatalysts: Enhancing Stability and Usability

To simplify handling and improve reproducibility, CPhos is often used in the form of pre-formed, air- and moisture-stable palladium precatalysts, such as CPhos Pd G3 or G4.[7][11] These complexes feature the CPhos ligand coordinated to a palladium center, stabilized by another ligand that facilitates easy activation under reaction conditions. The use of these third and fourth-generation precatalysts ensures the efficient and reliable generation of the active LPd(0) species required for catalysis, bypassing issues associated with in-situ catalyst formation.[7]

Conclusion

This compound is more than just a ligand; it is a product of rational molecular engineering designed to solve specific, persistent challenges in organic synthesis. Its sterically imposing and electron-rich nature creates a unique catalytic environment that promotes high reactivity and selectivity in a variety of palladium-catalyzed cross-coupling reactions. From the foundational Buchwald-Hartwig amination to the challenging Negishi coupling of secondary alkyl groups, CPhos provides chemists with a reliable and powerful tool. The availability of stable and user-friendly precatalysts further cements its role as an indispensable component in the modern synthetic chemist's toolkit, enabling the efficient construction of complex molecules that drive innovation in medicine, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2'-Dibromobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 3. BJOC - Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems [beilstein-journals.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 9. CPhos - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

physical properties of 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl

An In-Depth Technical Guide to the Physical Properties of 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl

Introduction

This compound, commonly referred to as Cyd-JohnPhos or simply by its CAS Number 255897-36-0, is a prominent member of the Buchwald-type biaryl phosphine ligands.[1][2] Its molecular architecture, characterized by a sterically demanding biphenyl backbone and bulky dicyclohexylphosphino groups, imparts unique properties that are highly valued in the field of catalysis. This guide provides a comprehensive overview of the core physical properties of this ligand, offering insights for researchers, chemists, and professionals in drug development and materials science. The strategic placement of the phosphine groups on the biphenyl scaffold creates a well-defined coordination sphere, influencing the reactivity and selectivity of metal complexes derived from it.

Chemical Structure and Molecular Formula

The fundamental structure of this compound is depicted below. This C₂-symmetric framework is atropisomeric, meaning its chirality arises from hindered rotation around the biphenyl C-C single bond.

Caption: Chemical structure of this compound.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline solid | Generic observation |

| Boiling Point | 677.9±48.0 °C (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

| Purity | Typically ≥97% | [1][6] |

Spectroscopic and Crystallographic Data

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the hydrogen environments within the molecule.

-

¹³C NMR: Elucidates the carbon framework.

-

³¹P NMR: This is a particularly informative technique for phosphine ligands, showing characteristic signals for the phosphorus atoms.[7]

Comprehensive spectral data, including ¹H NMR, ¹³C NMR, and other techniques, are available through chemical databases such as ChemicalBook.[3]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state. This data is invaluable for understanding the steric bulk and conformational preferences of the ligand, which in turn dictate its behavior in catalysis. While specific crystal structure data for the free ligand is available in crystallographic databases, related structures of its metal complexes have been reported, offering insights into its coordination chemistry.[8]

Thermal Stability and Handling

This compound is an air-sensitive compound. Exposure to atmospheric oxygen can lead to oxidation of the phosphine groups, rendering the ligand inactive for many catalytic applications.

Handling and Storage Recommendations

-

Inert Atmosphere: All handling and transfers should be conducted under an inert atmosphere, such as dry nitrogen or argon, using standard Schlenk line or glovebox techniques.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[2]

Experimental Protocols

Protocol 1: Determination of Melting Point

Objective: To accurately determine the melting point range of a solid sample of this compound.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating:

-

Rapidly heat the sample to approximately 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Sample Preparation for NMR Spectroscopy

Objective: To prepare a solution of this compound for analysis by NMR spectroscopy.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 255897-36-0 [amp.chemicalbook.com]

- 3. This compound(255897-36-0) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C36H52P2 | CID 24946987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 255897-36-0 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl safety and handling

An In-depth Technical Guide to the Safe Handling of 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl (CPhos)

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a prominent phosphine ligand in modern catalysis. Addressed to researchers, chemists, and drug development professionals, this document moves beyond rudimentary safety data to offer a deeper understanding of the chemical principles that govern the compound's reactivity and associated hazards. By integrating technical data with field-proven insights, this guide aims to foster a culture of safety and ensure the integrity of experimental outcomes when utilizing this versatile reagent.

Introduction: The Role and Significance of CPhos

This compound, commonly known by its trade name CPhos, is a member of the biaryl phosphine ligand family. These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] CPhos is particularly valued for its ability to facilitate challenging coupling reactions, often leading to high yields and selectivity where other ligands fail.[1] Its efficacy stems from the sterically bulky dicyclohexylphosphino groups, which promote the reductive elimination step in the catalytic cycle and stabilize the active palladium species.

However, the very electronic properties that make phosphine ligands like CPhos excellent catalysts also render them susceptible to degradation, particularly through oxidation.[3] This guide will provide the necessary framework for handling CPhos not just safely, but also in a manner that preserves its chemical integrity for reliable and reproducible results.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with CPhos is the foundation of safe handling. While often supplied as a stable solid, its reactivity profile necessitates careful management.

Chemical and Physical Properties

A summary of the key physical and chemical properties of CPhos is provided below.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 255897-36-0 | [4] |

| Molecular Formula | C₃₆H₅₂P₂ | [4][5] |

| Molecular Weight | 546.75 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 108-113 °C | [1] |

| Primary Hazard | Air-sensitive | [6][7] |

Health Hazards

Based on available safety data sheets, CPhos is classified as a hazardous substance with the following potential health effects:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7][8]

The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[6] While comprehensive toxicological data is not fully available, it is crucial to handle the compound with the assumption that it may be harmful if swallowed or absorbed through the skin.[6][9]

The "Why" Behind Air Sensitivity

The central challenge in handling CPhos is its sensitivity to atmospheric oxygen. The phosphorus atom in the phosphine ligand possesses a lone pair of electrons, which is fundamental to its ability to coordinate with a metal center in a catalytic reaction.[3] This same electron lone pair, however, readily reacts with oxygen to form the corresponding phosphine oxide.

P(III) (active ligand) + O₂ → P(V)=O (inactive phosphine oxide)

Phosphine oxides do not effectively coordinate with the metal catalyst, leading to catalyst deactivation.[3] This deactivation manifests as low or no product yield, reaction stalling, and the formation of palladium black (aggregated, inactive palladium).[3] Therefore, the exclusion of air is not merely a safety precaution but a critical parameter for experimental success.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling CPhos.

| Body Part | Recommended Protection | Rationale |

| Hands | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[10] |

| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities. | To protect against dust particles and splashes.[10][11][12] |

| Body | Laboratory coat. For larger scale operations, a chemical-resistant apron or coveralls may be necessary. | To protect skin and clothing from contamination.[10] |

| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood.[6][8] | To prevent inhalation of irritating dust.[13] |

Inert Atmosphere Handling Techniques

To prevent oxidative degradation, CPhos must be handled under an inert atmosphere, typically nitrogen or argon.[14] The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[14]

Glovebox vs. Schlenk Line: A Decision Framework

The choice between these two techniques depends on the scale of the reaction, the specific manipulation required, and available resources.

Caption: Decision framework for selecting the appropriate inert atmosphere technique.

Protocol 1: Handling CPhos in a Glovebox (Preferred Method)

A glovebox provides the most reliable method for handling air-sensitive solids as it maintains a continuously purified inert atmosphere.[14]

Methodology:

-

Preparation: Ensure the glovebox antechamber is properly cycled (evacuated and refilled with inert gas) at least three times before introducing any materials.[3]

-

Material Transfer: Place the sealed bottle of CPhos, a clean and dry weighing paper or boat, a spatula, and a pre-dried, capped reaction vessel (e.g., a Schlenk flask) into the antechamber.

-

Atmosphere Equilibration: Transfer all items into the main glovebox chamber and allow them to sit for several minutes to ensure any residual atmospheric contaminants are removed.

-

Weighing: Using a tared balance inside the glovebox, carefully weigh the desired amount of CPhos onto the weighing paper.

-

Transfer to Vessel: Transfer the weighed solid into the reaction vessel.

-

Sealing: Securely seal the reaction vessel with a septum or glass stopper.

-

Cleanup: Tightly reseal the main CPhos container. Clean any spills within the glovebox immediately.

-

Removal: The sealed reaction vessel can now be safely removed from the glovebox via the antechamber for use on the benchtop or a Schlenk line.

Protocol 2: Handling CPhos with a Schlenk Line

For laboratories without access to a glovebox, a Schlenk line can be used effectively, although it requires more indirect manipulation.[14] This protocol utilizes a "weighing by difference" approach to avoid exposing the bulk of the reagent to air.

Caption: Workflow for handling CPhos using a Schlenk line.

Methodology:

-

Glassware Preparation: Ensure all glassware is rigorously oven-dried and cooled under a stream of inert gas or assembled hot and subjected to several evacuate-backfill cycles on the Schlenk line.[3]

-

Initial Weighing: Weigh the sealed manufacturer's bottle of CPhos. Record this mass.

-

Inert Gas Flow: Connect your prepared Schlenk flask to the inert gas manifold and ensure a positive outflow of gas (visible via a bubbler).

-

Rapid Transfer: Briefly remove the glass stopper or septum from the Schlenk flask. Quickly open the CPhos bottle and tip an estimated amount of the solid into the flask. The goal is speed to minimize air exposure.

-

Resealing: Immediately reseal both the Schlenk flask and the CPhos bottle. Parafilm can be used to further secure the bottle's cap for storage.

-

Final Weighing: Re-weigh the CPhos bottle. The difference between the initial and final mass is the amount of reagent added to your flask.

-

Purge: Subject the now-charged Schlenk flask to one or two more gentle evacuate-backfill cycles to remove any air that entered during the transfer.

-

Solubilization: Add degassed solvent via a cannula or gas-tight syringe to proceed with the reaction.[14]

Storage and Disposal

Proper storage and disposal are critical for maintaining safety and environmental compliance.

Storage

-

Atmosphere: CPhos should be stored under an inert atmosphere (nitrogen or argon).[6][7]

-

Temperature: Store in a cool, dry, well-ventilated place, away from heat and sources of ignition.[5][7] A storage temperature of 2-8 °C is often recommended.[5]

-

Container: Keep the container tightly sealed.[6] If the original container has been opened, it is good practice to store it inside a desiccator or a glovebox.[3]

Disposal

-

Classification: CPhos waste should be treated as hazardous chemical waste.[7][8][15]

-

Procedure: Dispose of contents and containers in accordance with all local, regional, and national regulations.[6][8] This typically involves collection by a licensed hazardous waste disposal company.

-

Deactivation (for spills): Small spills can be carefully swept up and placed in a sealed container for disposal. Avoid creating dust.[7] For larger spills, or if there is a risk of uncontrolled reaction, consult your institution's environmental health and safety department.

Emergency Procedures

In the event of an exposure or spill, prompt and correct action is vital.

| Exposure Type | First Aid Protocol | Citation |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention. | [6][8][16][17] |

| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice. | [6][8][16][17] |

| Eye Contact | Immediately rinse cautiously with water for several minutes (at least 15 minutes is recommended). Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [6][8][17][18] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [19] |

Always have the Safety Data Sheet (SDS) available for emergency responders.

Conclusion

This compound is a powerful tool in the synthetic chemist's arsenal. Its effective use is predicated on a disciplined approach to handling that respects its inherent reactivity. By understanding the chemical principles behind its air sensitivity and adhering to rigorous inert atmosphere techniques, researchers can ensure not only their personal safety but also the integrity and reproducibility of their scientific work. The protocols and guidelines presented herein are designed to provide a robust framework for achieving these goals.

References

- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C36H52P2 | CID 24946987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. epa.gov [epa.gov]

- 12. hazmatschool.com [hazmatschool.com]

- 13. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl (CPhos) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl, commonly known as CPhos, is a bulky, electron-rich monophosphine ligand pivotal in modern synthetic organic chemistry. Its efficacy in facilitating challenging cross-coupling reactions, such as the Negishi coupling, is well-documented.[1] A critical, yet often overlooked, parameter for the successful application of CPhos in homogeneous catalysis is its solubility in the reaction medium. This guide provides a comprehensive overview of the solubility characteristics of CPhos in common organic solvents, the underlying physicochemical principles, and a detailed protocol for its quantitative determination.

Introduction to CPhos: Structure and Significance

CPhos is a white, solid phosphine ligand derived from a biphenyl backbone.[1] Its structure, featuring two bulky dicyclohexylphosphino groups, imparts significant steric hindrance around the phosphorus atom. This steric bulk, combined with the electronic properties of the biphenyl scaffold, makes CPhos and its metal complexes highly effective catalysts for a range of chemical transformations.

The utility of CPhos is particularly notable in palladium-catalyzed reactions. For instance, its palladium complexes show high activity in Negishi coupling reactions, even with challenging secondary alkylzinc halides, minimizing the formation of common by-products.[1] This efficiency is attributed to the ligand's ability to accelerate the rate of reductive elimination, the desired bond-forming step, relative to competing side reactions.

Caption: Molecular structure of CPhos highlighting the biphenyl backbone and dicyclohexylphosphino groups.

Principles Governing the Solubility of CPhos

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For CPhos, a largely nonpolar molecule, its solubility is dictated by the following factors:

-

Molecular Structure: The biphenyl backbone and the two cyclohexyl rings on each phosphorus atom are composed of carbon-carbon and carbon-hydrogen bonds, making the molecule predominantly nonpolar.

-

Intermolecular Forces: The primary intermolecular forces at play between CPhos molecules are van der Waals forces. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Solvent Polarity: CPhos will exhibit higher solubility in nonpolar or weakly polar organic solvents that can effectively solvate its large, nonpolar surface area through van der Waals interactions. Conversely, its solubility in highly polar solvents, especially those with strong hydrogen-bonding networks like water, is negligible.[2]

Qualitative Solubility Profile of CPhos

While comprehensive quantitative solubility data for CPhos is not widely published, a qualitative understanding can be derived from its chemical structure and empirical observations from its use in synthesis. CPhos is generally described as a white solid that is soluble in organic solvents.[1]

| Solvent Class | Examples | Expected Solubility of CPhos | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | Nonpolar solvents that can engage in favorable van der Waals interactions with the biphenyl core of CPhos. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | High | Moderately polar solvents that are excellent at solvating large, nonpolar molecules. Diethyl ether is a confirmed solvent for CPhos.[2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents allows for effective dissolution of many organic compounds. |

| Amides | Dimethylformamide (DMF) | High | A polar aprotic solvent in which CPhos is known to be readily soluble.[2] |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols are less compatible with the nonpolar structure of CPhos. |

| Water | - | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the nonpolar CPhos molecule.[2] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, it is imperative to determine the solubility of CPhos in the specific solvent and at the desired temperature for the reaction. The following gravimetric method is a reliable and straightforward approach.

Objective: To determine the solubility of CPhos in a given organic solvent at a specified temperature (e.g., 25 °C) in units of g/L or mg/mL.

Materials:

-

This compound (CPhos)

-

Solvent of interest (e.g., THF, Toluene)

-

Analytical balance (± 0.0001 g)

-

Vials with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and 0.2 µm syringe filters

-

Vacuum oven or desiccator

Procedure:

Caption: Workflow for the gravimetric determination of CPhos solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of CPhos to a vial containing a known volume of the chosen organic solvent (e.g., 10 mL). "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sample Collection:

-

After equilibration, stop stirring and allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe (e.g., 5 mL).

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial. Record the exact volume of the solution transferred.

-

-

Solvent Evaporation and Drying:

-

Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.

-

Continue drying until a constant weight of the solid residue (CPhos) is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable margin (e.g., ± 0.1 mg).

-

-

Calculation of Solubility:

-

Record the final weight of the vial containing the dried CPhos.

-

Subtract the initial weight of the empty vial to determine the mass of the dissolved CPhos.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dissolved CPhos (g) / Volume of solution collected (L)

-

Safety and Handling Considerations

As a Senior Application Scientist, it is crucial to emphasize the importance of safe laboratory practices when handling CPhos and organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

-

Ventilation: Handle CPhos and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Solvent Hazards: Be aware of the specific hazards associated with the chosen organic solvent (e.g., flammability, toxicity). Consult the solvent's SDS before use.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CPhos) is a valuable ligand in synthetic chemistry, and understanding its solubility is key to its effective use. While it is generally soluble in common nonpolar and weakly polar organic solvents, precise quantitative data is often necessary for reproducible and scalable reactions. The principles and experimental protocol outlined in this guide provide researchers with the foundational knowledge and practical tools to confidently assess and utilize the solubility of CPhos in their specific applications, ensuring the integrity and success of their synthetic endeavors.

References

A Comprehensive Guide to the Spectral Analysis of 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl (CPhos)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl, commonly known as CPhos, is a member of the Buchwald class of bulky, electron-rich phosphine ligands.[1] These ligands have become indispensable in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The steric bulk and electron-donating nature of the dicyclohexylphosphino groups, combined with the specific bite angle imposed by the biphenyl backbone, impart unique reactivity and stability to the corresponding metal complexes, enabling challenging chemical transformations with high efficiency and selectivity.

Given its pivotal role in catalysis, the unambiguous characterization of CPhos is of paramount importance to ensure its purity and integrity, which directly impacts the reproducibility and outcome of catalytic reactions. As CPhos is an air-sensitive solid, specialized handling techniques are required for its analysis. This in-depth technical guide provides a comprehensive overview of the spectral data of CPhos, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, providing insights into the structural features of the molecule. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of high-quality spectral data for air-sensitive compounds like CPhos, emphasizing the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Molecular Structure and Properties

The structure of CPhos features a biphenyl scaffold with dicyclohexylphosphino groups at the 2 and 2' positions. This substitution pattern leads to a chiral molecule due to atropisomerism, although it is typically used as a racemate in many applications.

| Property | Value |

| Chemical Formula | C₃₆H₅₂P₂ |

| Molecular Weight | 546.75 g/mol [2] |

| Appearance | White to off-white solid |

| CAS Number | 255897-36-0[2] |

Spectral Data Summary

The following table summarizes the expected and representative spectral data for CPhos. It is important to note that obtaining high-quality experimental data for air-sensitive compounds requires strict adherence to the protocols outlined in the subsequent sections.

| Technique | Key Features |

| ¹H NMR | Complex multiplets in the aromatic (biphenyl) and aliphatic (cyclohexyl) regions. |

| ¹³C NMR | Distinct signals for the biphenyl and cyclohexyl carbons, with observable phosphorus-carbon couplings. |

| ³¹P NMR | A characteristic singlet in the phosphine region. |

| IR Spectroscopy | C-H stretching vibrations (aromatic and aliphatic), C=C stretching of the biphenyl rings, and P-C vibrational modes. |

| Mass Spectrometry | A molecular ion peak corresponding to [M]⁺ or [M+H]⁺, along with characteristic fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of CPhos in solution. Due to the presence of ¹H, ¹³C, and ³¹P nuclei, a suite of NMR experiments can be performed to fully characterize the molecule.

In-Depth Spectral Interpretation

-

¹H NMR: The proton NMR spectrum of CPhos is characterized by a complex set of signals. The aromatic protons of the biphenyl backbone typically appear as a series of multiplets in the downfield region (δ ≈ 7.0-8.0 ppm). The aliphatic protons of the dicyclohexyl groups resonate in the upfield region (δ ≈ 1.0-2.5 ppm) as a broad and complex pattern of overlapping multiplets due to the numerous non-equivalent protons and their coupling to both other protons and the phosphorus nuclei.

-

¹³C NMR: The carbon-13 NMR spectrum provides a clearer picture of the carbon skeleton. The biphenyl carbons will show distinct resonances in the aromatic region (δ ≈ 120-150 ppm). The carbons directly bonded to phosphorus will exhibit coupling (¹JPC), which is a valuable diagnostic tool. The cyclohexyl carbons will appear in the aliphatic region (δ ≈ 25-45 ppm), with their chemical shifts and multiplicities influenced by their position relative to the phosphorus atom and their stereochemical environment.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most diagnostic for phosphine ligands. For CPhos, a single resonance is expected in the typical range for trialkylphosphines. The chemical shift provides information about the electronic environment of the phosphorus atom. Any oxidation of the phosphine to a phosphine oxide would result in a significant downfield shift of the ³¹P signal, making this technique an excellent tool for assessing the purity of the ligand.[3]

Experimental Protocol for NMR Analysis of Air-Sensitive CPhos

The primary challenge in obtaining high-quality NMR data for CPhos is its sensitivity to air. Oxidation to the corresponding phosphine oxide can occur rapidly upon exposure to oxygen, leading to the appearance of spurious signals in the spectrum and an inaccurate representation of the sample's purity. The following protocol is designed to mitigate this risk.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

J-Young NMR tubes or standard NMR tubes with septa and parafilm

-

Glovebox or Schlenk line with a high-purity inert gas supply (Argon or Nitrogen)

Materials:

-

CPhos sample

-

Anhydrous, degassed deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or CDCl₃ stored over molecular sieves)

-

Glass vials and caps

-

Syringes and needles (oven-dried)

-

Pasteur pipettes and bulbs (oven-dried)

Step-by-Step Methodology:

-

Preparation of the NMR Tube:

-

If using a standard NMR tube, oven-dry it overnight and cool it under a stream of inert gas. Immediately cap the tube with a septum.

-

A J-Young tube is highly recommended as it provides a superior seal against the atmosphere.[4] Ensure the J-Young tube is clean and dry.

-

-

Sample Preparation (inside a glovebox is the preferred method):

-

Transfer all necessary items (vials, spatula, solvent, NMR tube, pipette) into the glovebox.

-

Weigh the desired amount of CPhos (typically 5-10 mg for ¹H and ³¹P NMR, 20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Add the appropriate volume of degassed deuterated solvent (typically 0.6-0.7 mL) to the vial.

-

Gently swirl the vial to ensure complete dissolution of the solid.

-

Using a clean Pasteur pipette, transfer the solution into the J-Young or standard NMR tube.

-

Securely close the J-Young tube or seal the standard NMR tube with its cap and wrap with parafilm.

-

-

Data Acquisition:

-

Carefully remove the sealed NMR tube from the glovebox.

-

Wipe the outside of the tube to remove any particulate matter.

-

Insert the tube into the NMR spectrometer.

-

Acquire the desired NMR spectra (¹H, ¹³C{¹H}, ³¹P{¹H}). Proton decoupling is typically used for ¹³C and ³¹P NMR to simplify the spectra and improve signal-to-noise.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} Caption: Workflow for NMR sample preparation of air-sensitive CPhos.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For CPhos, the IR spectrum will be dominated by absorptions from the hydrocarbon framework.

Interpretation of Key Vibrational Modes

-

C-H Stretching: Aromatic C-H stretching vibrations from the biphenyl rings are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclohexyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretching: The aromatic ring stretching of the biphenyl backbone will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations of the cyclohexyl methylene groups will be present in the 1470-1430 cm⁻¹ region.

-

P-C Vibrations: Vibrations involving the phosphorus-carbon bonds are typically weaker and can be found in the fingerprint region of the spectrum.

Experimental Protocol for IR Analysis of Air-Sensitive CPhos

As a solid, CPhos can be analyzed by IR spectroscopy using either a KBr pellet or a Nujol mull. The key is to minimize exposure to air during sample preparation.[5][6]

Instrumentation:

-

FTIR Spectrometer

-

KBr pellet press or agate mortar and pestle

-

Glovebox or a nitrogen-purged bag

Materials:

-

CPhos sample

-

Dry, spectroscopic grade Potassium Bromide (KBr) or Nujol (mineral oil)

-

KBr plates

Step-by-Step Methodology (KBr Pellet in a Glovebox):

-

Material Preparation:

-

Thoroughly dry spectroscopic grade KBr in an oven and store it in a desiccator.

-

Transfer the KBr, CPhos, an agate mortar and pestle, and a KBr pellet press into a glovebox.

-

-

Sample Grinding and Mixing:

-

In the agate mortar, grind a small amount of CPhos (1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of dry KBr to the mortar.

-

Gently but thoroughly mix and grind the CPhos and KBr together until a homogeneous, fine powder is obtained.

-

-

Pellet Pressing:

-

Transfer the powder mixture to the die of the KBr pellet press.

-

Assemble the press and apply pressure (as per the manufacturer's instructions) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of the FTIR spectrometer. If the spectrometer is not in the glovebox, the pellet must be transferred in a sealed container and loaded quickly.

-

Acquire the IR spectrum.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} Caption: Workflow for KBr pellet preparation for IR analysis of CPhos.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For CPhos, MS can confirm the molecular formula and provide insights into its fragmentation patterns.

Analysis of the Mass Spectrum

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of CPhos (546.75 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₃₆H₅₂P₂).

-

Fragmentation Pattern: The fragmentation of CPhos under ionization is expected to involve the loss of cyclohexyl groups or cleavage of the biphenyl linkage. The specific fragmentation will depend on the ionization technique used.

Experimental Protocol for Mass Spectrometry of Air-Sensitive CPhos

The analysis of air-sensitive compounds by mass spectrometry requires specialized techniques to introduce the sample into the instrument without exposure to the atmosphere.[7][8]

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., ESI, APCI, or a solids probe)

-

Inert atmospheric pressure solids analysis probe (iASAP) or a glovebox connected to the MS inlet is ideal.[8]

Materials:

-

CPhos sample

-

Anhydrous, degassed solvent (e.g., toluene, THF) if analyzing by solution-based techniques.

Step-by-Step Methodology (using an iASAP probe):

-

Sample Loading (in a glovebox):

-

Place a small amount of the CPhos sample onto the tip of the iASAP probe's glass capillary.

-

Retract the capillary into the inert sheath of the probe.

-

Seal the probe to maintain the inert atmosphere.

-

-

Sample Introduction and Ionization:

-

Remove the sealed iASAP probe from the glovebox.

-

Directly insert the probe into the atmospheric pressure ionization source of the mass spectrometer.

-

The inert gas within the probe protects the sample as it is vaporized and ionized.

-

-

Data Acquisition:

-

Acquire the mass spectrum over the appropriate mass range.

-

Perform tandem MS (MS/MS) on the molecular ion peak to study its fragmentation.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} Caption: Workflow for mass spectrometry of air-sensitive CPhos using an iASAP probe.

Conclusion

The spectral characterization of this compound (CPhos) by NMR, IR, and MS provides a comprehensive picture of its molecular structure and purity. ³¹P NMR is particularly crucial for assessing the integrity of this air-sensitive phosphine ligand, as any oxidation is readily detected. The successful acquisition of high-quality spectral data is critically dependent on the meticulous use of air-free techniques during sample preparation and handling. The protocols and interpretive guidelines presented in this technical guide serve as a valuable resource for researchers, scientists, and drug development professionals who rely on the consistent quality of CPhos for their catalytic applications. Adherence to these self-validating systems of analysis ensures the reliability and reproducibility of experimental results, which is the cornerstone of scientific integrity.

References

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. This compound | C36H52P2 | CID 24946987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. web.uvic.ca [web.uvic.ca]

- 8. cromlab-instruments.es [cromlab-instruments.es]

introduction to biaryl phosphine ligands in catalysis

An In-depth Technical Guide to Biaryl Phosphine Ligands in Catalysis

Abstract

The advent of biaryl phosphine ligands represents a watershed moment in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. These ligands, characterized by a sterically demanding and electron-rich architecture, have fundamentally transformed the synthesis of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. Their unique structure overcomes the limitations of earlier phosphine systems, enabling reactions under milder conditions with unprecedented substrate scope, including the activation of historically unreactive aryl chlorides. This guide provides a comprehensive overview of the core principles of biaryl phosphine ligands, detailing their structural attributes, the mechanistic basis for their high efficacy, synthetic methodologies, and their transformative applications in pharmaceutical and materials science research.

Introduction: A Paradigm Shift in Cross-Coupling

The development of transition metal-catalyzed cross-coupling reactions has had a profound impact on chemical synthesis, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[1] However, the initial catalysts, often employing ligands like triphenylphosphine, required harsh reaction conditions and were generally limited to reactive aryl iodides and bromides.[2] The breakthrough came in 1998 when the Buchwald group introduced a new class of air-stable, electron-rich, and sterically hindered dialkylbiaryl phosphine ligands.[2][3][4] These ligands dramatically expanded the utility of palladium catalysis, making reactions more efficient, general, and robust.[5][6] Today, they are indispensable tools in organic synthesis, from academic laboratories to large-scale industrial processes, particularly in the pharmaceutical industry for the synthesis of complex molecular architectures.[3][5]